Zidometacin

Description

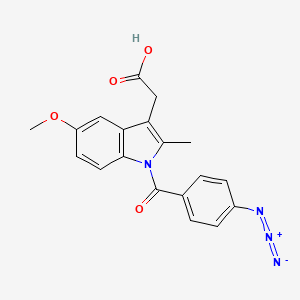

Structure

2D Structure

3D Structure

Properties

CAS No. |

62851-43-8 |

|---|---|

Molecular Formula |

C19H16N4O4 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

2-[1-(4-azidobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |

InChI |

InChI=1S/C19H16N4O4/c1-11-15(10-18(24)25)16-9-14(27-2)7-8-17(16)23(11)19(26)12-3-5-13(6-4-12)21-22-20/h3-9H,10H2,1-2H3,(H,24,25) |

InChI Key |

DCXHLPGLBYHNMU-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)N=[N+]=[N-])C=CC(=C2)OC)CC(=O)O |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)N=[N+]=[N-])C=CC(=C2)OC)CC(=O)O |

Other CAS No. |

62851-43-8 |

Synonyms |

1-(4-azidobenzoyl)-5-methoxy-2-methylindole-3-acetic acid 1-(p-azidobenzoyl)-5-methoxy-2-methylindole-3-acetic acid zidometacin |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Zidometacin and Analogues

Methodologies for Indole (B1671886) Ring System Construction

The indole ring is the central scaffold of Zidometacin. Its synthesis can be achieved through various methods, ranging from historical name reactions to modern metal-free transformations.

The Fischer indole synthesis, discovered in 1883, remains one of the most fundamental and widely used methods for preparing indole rings. numberanalytics.comcreative-proteomics.combyjus.com The reaction typically involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com

In the context of this compound's precursor, the 5-methoxy-2-methyl-indole-3-acetic acid scaffold can be conceptually derived via a Fischer synthesis. This would involve the reaction of 4-methoxyphenylhydrazine with a suitable keto-ester, such as ethyl levulinate (4-oxopentanoate), followed by cyclization. The mechanism proceeds through the formation of a hydrazone, which tautomerizes to an enamine. A critical researchgate.netresearchgate.net-sigmatropic rearrangement then occurs, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. byjus.comjk-sci.com The versatility of the Fischer synthesis allows for the introduction of various substituents onto the indole core by selecting appropriately substituted phenylhydrazines and carbonyl compounds. byjus.com

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product Core |

| 4-Methoxyphenylhydrazine | Ethyl levulinate | Brønsted or Lewis Acid | Arylhydrazone | 5-Methoxy-2-methyl-indole-3-acetic acid ester |

This table illustrates a plausible Fischer Indole Synthesis route to the core structure of this compound's precursor.

A general strategy for synthesizing N1-acylated indole alkanoic acids involves an initial Fischer indolization to create the core, followed by N-acylation and ester hydrolysis. nih.gov

More recent advancements in organic synthesis have provided alternative, metal-free routes to indoles. One notable method involves the intramolecular C-H amination of 2-alkenylanilines. researchgate.netpatsnap.com This approach obviates the need for expensive and potentially toxic transition-metal catalysts. nih.govorganic-chemistry.org

A specific, highly efficient method utilizes a hypervalent iodine(III) reagent, (phenyliodonio)sulfamate (PISA), which is bench-stable and water-soluble. patsnap.comorganic-chemistry.org This reagent facilitates a C-H amination of 2-alkenylanilines through an aryl migration and intramolecular cyclization cascade, yielding indoles with excellent regioselectivity. organic-chemistry.org Notably, this modern synthetic strategy has been successfully employed as the key step in the synthesis of this compound. researchgate.netpatsnap.com Another effective metal-free oxidant used for this type of transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which promotes the C-H amination of N-tosyl-2-alkenylanilines. nih.govorganic-chemistry.org

| Method | Reagent/Catalyst | Key Transformation | Advantages |

| Fischer Synthesis | Acid (Brønsted/Lewis) | Arylhydrazone Cyclization | Well-established, versatile, high-yielding |

| Metal-Free C-H Amination | PISA or DDQ (Oxidant) | Intramolecular Cyclization of 2-Alkenylanilines | Avoids transition metals, mild conditions, high regioselectivity nih.govorganic-chemistry.org |

This table provides a comparative overview of indole synthesis methodologies relevant to this compound.

Acylation and Functionalization Techniques for this compound Synthesis

Once the indole-3-acetic acid methyl ester is formed, subsequent reactions are required to install the specific functional groups that define this compound.

The introduction of the p-azidobenzoyl group at the N1 position of the indole ring is a crucial step. In a documented synthesis of this compound, this is achieved through the N-acylation of methyl 5-methoxy-2-methyl-3-indolylacetate. chemicalbook.com The indole nitrogen is first deprotonated using a strong base, such as sodium hydride (NaH), to form the more nucleophilic sodio derivative. This intermediate is then treated with p-nitrobenzoyl chloride. chemicalbook.comdrugfuture.com The reaction is an example of nucleophilic acyl substitution, where the indole nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.

While effective, other methods for indole N-acylation exist. These include using acyl chlorides with Lewis acids like diethylaluminum chloride, which can acylate the 3-position without requiring NH protection, or direct acylation with carboxylic acids in the presence of boric acid. clockss.orgorganic-chemistry.org Phase-transfer catalysis has also been employed for efficient N-acylation under basic conditions. clockss.org

The methoxy (B1213986) group at the C5 position of the indole ring is typically incorporated from the outset of the synthesis. As described in the Fischer indole synthesis approach, the use of 4-methoxyphenylhydrazine as a starting material directly installs the methoxy substituent in the desired position on the benzene (B151609) portion of the indole ring. nih.gov

The azido (B1232118) group, however, is introduced in the final stages of the synthesis via a functional group transformation. The process begins with the p-nitrobenzoyl group that was attached during the N-acylation step. chemicalbook.com This sequence involves:

Reduction: The nitro group (-NO₂) is reduced to a primary amine (-NH₂). This is commonly achieved through catalytic hydrogenation using a catalyst like palladium on charcoal (Pd/C) in a solvent such as methanol. chemicalbook.com

Diazotization: The resulting 1-(p-aminobenzoyl) intermediate is then treated with sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., hydrochloric acid) at low temperatures. This converts the primary amine into a diazonium salt (-N₂⁺Cl⁻). chemicalbook.com

Azide (B81097) Substitution: The final step is the reaction of the diazonium salt with sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the nitrogen gas (N₂) to form the desired 1-(p-azidobenzoyl) moiety, completing the synthesis of this compound. chemicalbook.comdrugfuture.com

| Step | Precursor | Reagents | Intermediate/Product |

| 1 | 1-(p-nitrobenzoyl)-5-methoxy-2-methyl-3-indolylacetic acid | H₂, Pd/C, Methanol | 1-(p-aminobenzoyl)-5-methoxy-2-methyl-3-indolylacetic acid chemicalbook.com |

| 2 | 1-(p-aminobenzoyl) derivative | NaNO₂, HCl (aq), -5°C | Diazonium salt intermediate chemicalbook.com |

| 3 | Diazonium salt intermediate | NaN₃, Water | This compound chemicalbook.com |

This table outlines the synthetic sequence for the introduction of the azido functional group.

Exploration of Novel Synthetic Routes and Precursors

Research into more efficient synthetic methods is ongoing. As mentioned, the development of a metal-free C-H amination strategy using a hypervalent iodine(III) reagent represents a significant novel route for constructing the core of this compound and its analogue, Indomethacin (B1671933). researchgate.netpatsnap.com This method is advantageous as it can streamline the synthesis and avoid the use of metal catalysts.

The primary precursors identified in the established synthesis are methyl 5-methoxy-2-methylindole-3-acetate and p-nitrobenzoyl chloride. chemicalbook.comdrugfuture.com The synthesis of the indole precursor itself can be seen as a key area for optimization, with modern methods like the PISA-mediated cyclization offering an alternative to the classical Fischer synthesis. patsnap.com The exploration of different precursors, such as varied substituted phenylhydrazines or 2-alkenylanilines, allows for the creation of a diverse library of this compound analogues for further research.

Chemical Transformations for this compound Analogues and Derivatives

The development of analogues and derivatives of this compound, a potent non-steroidal anti-inflammatory drug (NSAID), is crucial for exploring its structure-activity relationships (SAR) and potentially enhancing its therapeutic profile. Chemical transformations focus on modifying the core indole structure to yield novel compounds with varied physicochemical and biological properties. These modifications often target the carboxylic acid moiety, the indole nitrogen, or the aromatic rings to influence potency, selectivity, and metabolic stability.

Late-stage functionalization is a powerful strategy for the direct modification of complex molecules like this compound. semanticscholar.org This approach allows for the introduction of various functional groups onto the core scaffold in the final steps of a synthetic sequence, enabling the efficient generation of a diverse library of analogues. Methodologies employing hypervalent iodine reagents have proven effective for such transformations, facilitating reactions like oxidative amination, alkylation, and arylation under mild conditions. semanticscholar.org

One notable synthetic strategy applicable to the creation of this compound and its analogues involves the use of hypervalent iodine-mediated reactions. semanticscholar.org For instance, a methodology utilizing (phenyliodonio)sulfamate as an oxidant has been successfully applied to the synthesis of indoles, a core component of both this compound and the related drug Indometacin. semanticscholar.org Similarly, oxidative iodination of arenes using reagents like potassium 4-iodylbenzenesulfonate represents a key transformation for preparing precursors to these bioactive molecules. researchgate.net

Palladium-catalyzed reactions offer another versatile route for derivatization. A synthetic method developed for Indomethacin and its analogues, which can be conceptually extended to this compound, involves three key steps:

Direct introduction of an alkyl, aromatic, or heteroaromatic group at the C2 position of the indole ring via a palladium-catalyzed reaction. patsnap.com

Introduction of a carboxylic acid fragment to the C3 position. patsnap.com

Introduction of an aroyl group to the N1 position of the indole. patsnap.com

This modular approach allows for significant structural diversity in the resulting analogues.

Furthermore, the derivatization of the carboxylic acid group of structurally similar NSAIDs like Indomethacin provides a blueprint for potential this compound analogues. Transformations include the synthesis of hybrid molecules that incorporate other biologically active scaffolds. For example, new nitric oxide-releasing Indomethacin derivatives have been developed by incorporating a 1,3,4-oxadiazole-2-thiol (B52307) scaffold. mdpi.com This involves a multi-step synthesis where the carboxylic acid is converted into a hydrazide, which is then cyclized to form the oxadiazole ring. mdpi.com Other strategies involve creating new thiadiazine-bearing triazole derivatives from the carboxylic acid moiety of Indomethacin. uomustansiriyah.edu.iq Another innovative approach is the synthesis of selenium-containing NSAID hybrids, where the carboxylic acid is transformed into a selenoester, a modification that has been shown to increase cytotoxic potency in cancer cell lines for Indomethacin analogues. nih.gov

The following tables summarize some of the key chemical transformations and the resulting classes of analogues that have been developed for structurally related compounds, providing a framework for the derivatization of this compound.

Table 1: Key Chemical Reactions for NSAID Analogue Synthesis

| Reaction Type | Reagents/Catalysts | Purpose | Reference |

|---|---|---|---|

| Hypervalent Iodine-Mediated Synthesis | (Phenyliodonio)sulfamate | Synthesis of indole core | semanticscholar.org |

| Oxidative Iodination | Potassium 4-iodylbenzenesulfonate | Iodination of arene precursors | researchgate.net |

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂ / Norbornene | Introduction of functional groups at indole C2-position | patsnap.com |

| Heterocycle Formation | Carbon disulfide (CS₂) / Triethylamine (Et₃N) | Formation of 1,3,4-oxadiazole-2-thiol ring | mdpi.com |

| Amide/Ester Formation | Thionyl chloride (SOCl₂), various amines/alcohols | Creation of amide and ester derivatives from the carboxylic acid | imist.maimist.ma |

Table 2: Examples of Synthesized Indomethacin Analogues

| Analogue Class | Key Structural Feature | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|---|

| NO-releasing derivatives | 1,3,4-Oxadiazole-2-thiol scaffold | Multi-step synthesis from carboxylic acid via hydrazide intermediate | Safer anti-inflammatory agents | mdpi.com |

| Triazole derivatives | Thiadiazine-bearing triazole moiety | Reaction of carboxylic acid with thiocarbohydrazide (B147625) and subsequent cyclization | Anti-inflammatory agents | uomustansiriyah.edu.iq |

| Selenium hybrids | Selenoester group | Conversion of carboxylic acid to selenoester | Anticancer agents | nih.gov |

These derivatization strategies highlight the chemical versatility of the indole scaffold and the carboxylic acid group, providing numerous pathways to generate novel this compound analogues for further pharmacological investigation.

Cyclooxygenase (COX) Isoenzyme Inhibition Studies

The principal mechanism behind the anti-inflammatory action of this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes. ump.edu.plwikipedia.org These enzymes, also known as prostaglandin (B15479496) G/H synthase, are responsible for converting arachidonic acid into prostaglandin H2, a crucial precursor for various pro-inflammatory mediators. szpa.orgpatsnap.comresearchgate.net

Differential Inhibition of COX-1 and COX-2 Isoforms

The COX enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is typically expressed constitutively in many tissues and is involved in physiological functions, whereas COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation. mdpi.com

This compound, being structurally related to indomethacin, is characterized as a non-selective inhibitor of both COX-1 and COX-2. researchgate.netwikipedia.org This non-selective action means it impacts both the physiologically important COX-1 and the inflammation-induced COX-2. For comparison, indomethacin demonstrates potent inhibition of both isoforms. nih.gov Some studies have reported IC50 values for indomethacin of 18 nM for COX-1 and 26 nM for COX-2 in cell-based assays. nih.govmedchemexpress.com While specific IC50 values for this compound are not as widely published, its classification as an indomethacin analogue suggests a similar pattern of non-selective inhibition. researchgate.net The ratio of IC50 (COX-1)/IC50 (COX-2) determines the selectivity factor of an NSAID. google.com.na

Table 1: Comparative COX Inhibition Data for Indomethacin

| Enzyme | IC50 (nM) |

|---|---|

| COX-1 | 18 nih.gov |

| COX-2 | 26 nih.govmedchemexpress.com |

This table presents data for the related compound Indomethacin to provide context for the expected activity of this compound.

Interaction Dynamics with Enzyme Active Sites

The inhibition of COX enzymes by NSAIDs occurs through their interaction with the enzyme's active site. google.comlibretexts.org This active site is a three-dimensional pocket where the substrate, arachidonic acid, binds. unacademy.com The binding of an inhibitor like this compound to this site can prevent the substrate from accessing the catalytic machinery of the enzyme. google.comlibretexts.org

The interaction between an inhibitor and the active site can be explained by models such as the "lock and key" hypothesis or the "induced fit" model. stpius.ac.in The latter suggests that the binding of the inhibitor can cause a conformational change in the enzyme's active site, leading to a tighter complex and effective inhibition. stpius.ac.in For some NSAIDs, this interaction is reversible, while for others, like aspirin, it is irreversible. ump.edu.pl The specific interactions often involve noncovalent bonds, such as hydrogen bonds and van der Waals forces, between the functional groups of the drug and the amino acid residues lining the active site. libretexts.orgunacademy.com

Prostaglandin Biosynthesis Pathway Modulation

By inhibiting COX-1 and COX-2, this compound effectively modulates the prostaglandin biosynthesis pathway. wikipedia.org The inhibition of these enzymes reduces the production of prostaglandin H2, which is a precursor for a variety of prostaglandins (B1171923), including PGE2 and PGF2α, as well as other prostanoids like thromboxane (B8750289) A2. researchgate.net Prostaglandins are potent signaling molecules that contribute significantly to the cardinal signs of inflammation, such as swelling, redness, and pain. wikipedia.orgpatsnap.com Therefore, by decreasing their synthesis, this compound mitigates the inflammatory response. ump.edu.pl

Ancillary Biochemical Targets and Pathways

Phospholipase A2 Inhibition

Phospholipase A2 (PLA2) is an enzyme that acts upstream of COX in the inflammatory cascade. It is responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid, the substrate for COX enzymes. rxlist.com Some studies have shown that indomethacin can inhibit PLA2 from rabbit polymorphonuclear leukocytes in a noncompetitive manner. nih.gov This inhibition reduces the availability of arachidonic acid for prostaglandin synthesis, representing an additional anti-inflammatory mechanism. nih.gov Given the structural similarity, it is plausible that this compound may also exhibit some inhibitory activity against PLA2, although specific studies on this compound's direct effect on this enzyme are limited. Other research, however, has indicated that indomethacin can cause the activation of cytosolic PLA2 in certain cell types, suggesting a more complex interaction. nih.gov

Nitric Oxide (NO) Signaling Pathway Modulation

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation and inflammation. plos.orgmdpi.comsemanticscholar.org The NO signaling pathway can interact with the pathways of inflammation. Some research has indicated that certain NSAIDs, including indomethacin, may influence cerebral blood flow through the modulation of nitric oxide pathways. wikipedia.org The development of NO-releasing NSAIDs is an area of research aimed at improving the therapeutic profile of these drugs. mdpi.com While there is no direct evidence to suggest that this compound itself is an NO-releasing compound, its parent compound, indomethacin, has been studied in the context of NO pathway modulation, particularly concerning its effects on blood flow. wikipedia.org

Multidrug Resistance Protein (MRP) Inhibition

Preclinical studies have indicated that this compound may function as an inhibitor of the Multidrug Resistance Protein (MRP), a member of the ATP-binding cassette (ABC) transporter superfamily. frontiersin.orgnih.gov MRPs are integral membrane proteins that actively transport a wide array of molecules, including various drugs, out of cells. frontiersin.org Overexpression of MRP is a significant mechanism by which cancer cells develop resistance to chemotherapy. nih.govmdpi.com

Research on compounds structurally similar to this compound, such as Indomethacin, has demonstrated a specific inhibitory effect on MRP-mediated efflux. nih.gov In laboratory models using human and murine cell lines that overexpress MRP, Indomethacin was found to increase the intracellular accumulation of fluorescent dyes and chemotherapeutic agents like vincristine, which are normally expelled by MRP. nih.gov This effect was specific to MRP, as no similar inhibition was observed for P-glycoprotein (P-gp), another major drug efflux pump. nih.gov The proposed mechanisms for this inhibition include direct competition with the substrate at the transport site or potential inhibition of glutathione-S-transferase, an enzyme often involved in the conjugation of substances for MRP-mediated transport. nih.gov

Structural-activity relationship studies on Indomethacin have led to the identification of several analogues with MRP1 inhibitory activity, highlighting the potential for this class of compounds to reverse multidrug resistance. peerj.com

Table 1: Preclinical Findings on MRP Inhibition by Structurally Similar Compounds

| Cell Lines Studied | Efflux Substrate | Key Finding | Reference |

| Murine and human multidrug-resistant cell lines | BCECF, Vincristine | Increased intracellular accumulation, indicating MRP inhibition. | nih.gov |

| Human and murine cell lines overexpressing MRP | Rhodamine 123 | No effect on P-glycoprotein-mediated export. | nih.gov |

Cannabinoid Receptor Allosteric Modulation

Emerging preclinical evidence suggests that this compound and related compounds may act as allosteric modulators of the type 1 cannabinoid receptor (CB1R). nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the receptor's response to its natural ligands. mdpi.com This mechanism offers the potential for a more nuanced modulation of receptor activity compared to direct agonists or antagonists, which may lead to fewer side effects and less tolerance development. mdpi.comfrontiersin.org

Studies on Indomethacin have shown that it can act as a positive allosteric modulator (PAM) of CB1R. nih.gov In these studies, Indomethacin enhanced the binding of a synthetic cannabinoid agonist ([3H]CP55940) to the human CB1R and potentiated the signaling cascade initiated by the endocannabinoid anandamide. nih.gov Specifically, it was observed to enhance agonist-dependent G-protein activation and downstream signaling pathways, including β-arrestin1 recruitment and cAMP inhibition. nih.gov These effects were specific to CB1R, as no similar modulation was seen at the type 2 cannabinoid receptor (CB2R). nih.gov This allosteric modulation of CB1R by Indomethacin was shown to occur independently of its COX-inhibiting activity. nih.gov The identification of these properties in a compound structurally related to this compound opens new avenues for research into its potential therapeutic applications in pain, inflammation, and neurodegenerative diseases. nih.govmdpi.com

Table 2: Preclinical Evidence for CB1R Allosteric Modulation by Structurally Similar Compounds

| Experimental System | Measured Effect | Outcome | Reference |

| CHO cell membranes expressing hCB1R | [3H]CP55940 binding | Enhanced binding of the CB1R agonist. | nih.gov |

| CHO cell membranes expressing hCB1R | AEA-dependent [35S]GTPγS binding | Enhanced G-protein activation. | nih.gov |

| HEK293A cells expressing hCB1R | CP55940-dependent signaling | Enhanced β-arrestin1 recruitment and cAMP inhibition. | nih.gov |

| C57BL/6J mice | CP55940-induced behaviors | Enhanced hypolocomotion, immobility, hypothermia, and anti-nociception. | nih.gov |

Enzyme Inhibition Kinetics and Characterization

The primary mechanism of action for NSAIDs like this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. The characterization of enzyme inhibition kinetics is crucial for understanding the potency and mechanism of an inhibitor. pressbooks.pub

Enzyme inhibition can be broadly classified as reversible or irreversible. Reversible inhibitors, in turn, can be competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetic parameters—the maximum velocity (Vmax) and the Michaelis constant (Km)—in distinct ways. pressbooks.pub

Competitive inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent Km (the substrate concentration at which the reaction rate is half of Vmax) but does not affect the Vmax. pressbooks.pub

Non-competitive inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This decreases the Vmax but does not change the Km. pressbooks.pub

The kinetic properties of an inhibitor, such as its inhibition constant (Ki), provide a quantitative measure of its potency. numberanalytics.com Techniques like isothermal titration calorimetry (ITC) can be employed for a complete kinetic characterization of an enzyme inhibitor, providing data on both the strength and mode of inhibition in a single experiment. nih.gov For NSAIDs, detailed kinetic studies are essential to compare the relative inhibitory activity against COX-1 and COX-2 isoforms, which is a key determinant of their therapeutic and side-effect profiles.

While specific kinetic data for this compound's inhibition of COX enzymes is not detailed in the provided context, the general principles of enzyme kinetics provide the framework for its evaluation. Such studies would involve measuring the initial reaction rates at various substrate and inhibitor concentrations to determine the mode of inhibition and the Ki value. nih.gov

Compound Table

The following compounds are mentioned in this article:

Acemetacin

Acetylsalicylic acid (Aspirin)

Celecoxib

Diclofenac

Ibuprofen

Indoleacetic acid

Meloxicam

Naproxen

Pravadoline

Rofecoxib

Salicylic acid

Sulindac

Zidometacin

Zomepirac

Structure Activity Relationship Sar Studies of Zidometacin and Its Derivatives

Elucidation of Key Pharmacophoric Features

The essential pharmacophoric features of Zidometacin, largely inferred from the extensive studies on Indomethacin (B1671933), are centered around three key structural components: the indole (B1671886) ring system, the N-acyl group, and the C-3 acetic acid side chain. gpatindia.commdpi.com

Carboxylic Acid Group: The acidic carboxyl group (-COOH) on the side chain at the C-3 position is paramount for anti-inflammatory activity. Its replacement with other acidic functionalities typically leads to a decrease in potency. The acidity of this group is directly correlated with activity; stronger acidity often results in higher anti-inflammatory effects. gpatindia.com Conversely, converting the carboxyl group to an amide or other non-acidic analogs renders the molecule inactive. gpatindia.com This group is believed to interact with key residues, such as Arg120, at the active site of cyclooxygenase (COX) enzymes. mdpi.com

Indole Nucleus: The bicyclic indole scaffold serves as a crucial structural anchor. researchgate.netmdpi.com While the indole nitrogen atom itself is not considered essential for activity, substitutions on the indole ring can significantly modulate potency. gpatindia.com

N-Acyl Group: The group attached to the indole nitrogen is a major determinant of activity. For Indomethacin and its derivatives, an N-benzoyl group with a substituent at the para-position of the benzene (B151609) ring is optimal. gpatindia.com In this compound, this is the 4-azidobenzoyl group. ethernet.edu.et

Impact of Substituent Modifications on Biological Activity

Modifications to various parts of the this compound scaffold have been explored to understand their influence on biological activity, drawing parallels from the broader family of Indomethacin derivatives. nih.govnih.govnih.gov

Substituents on the indole ring play a significant role in modulating the pharmacodynamic and pharmacokinetic properties of the molecule. This compound features a methoxy (B1213986) (-OCH₃) group at the C-5 position.

Position C-5: This position is highly amenable to substitution. Studies on Indomethacin analogs have shown that small, lipophilic, or electron-donating groups at C-5, such as methoxy, fluoro, methyl, or dimethylamino, can enhance anti-inflammatory activity. gpatindia.com The 5-methoxy group, as seen in this compound, is a common feature in active compounds of this class. gpatindia.com

Position C-2: A small alkyl group, typically a methyl group as found in this compound, at the C-2 position is considered optimal for activity. gpatindia.com

Table 1: Influence of Indole Ring Substitutions on the Activity of Indomethacin Analogs This table summarizes general findings for the Indomethacin class, which are applicable to this compound derivatives.

| Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| C-5 | -OCH₃, -F, -Cl, -CH₃ | Increases activity | gpatindia.com |

| C-5 | -H | Active, but generally less potent than substituted analogs | gpatindia.com |

| C-2 | -CH₃ | Optimal for activity | gpatindia.com |

| N-1 | Acylation | Decreases activity (relative to N-benzoyl) | gpatindia.com |

The N-1 acyl group is a critical determinant of potency. In this compound, the N-(4-chlorobenzoyl) group of Indomethacin is replaced by an N-(4-azidobenzoyl) group. ethernet.edu.et

Para-Substitution: For N-benzoyl derivatives, substitution at the para-position is most favorable. Active substituents include electron-withdrawing groups like chloro, fluoro, and trifluoromethyl. gpatindia.com The azido (B1232118) group (-N₃) in this compound serves as a bioisostere of the chloro group. ethernet.edu.et This substitution was investigated to confer unique biological properties, and studies showed that this compound's anti-inflammatory, analgesic, and antipyretic profiles are comparable to those of Indomethacin. researchgate.net

Table 2: Effect of N-Benzoyl para-Substituent Modification on Activity This table summarizes general findings for the Indomethacin class, which are applicable to this compound.

| para-Substituent (R) on N-Benzoyl | Relative Activity | Reference |

|---|---|---|

| -Cl (Indomethacin) | High | gpatindia.com |

| -N₃ (this compound) | High (Comparable to Indomethacin) | researchgate.netresearchgate.net |

| -F | High | gpatindia.com |

| -CF₃ | High | gpatindia.com |

| -SCH₃ | High | gpatindia.com |

| -H | Lower | gpatindia.com |

The C-3 acetic acid side chain contains a chiral center at the α-carbon. This introduces the concept of stereoisomerism, where two non-superimposable mirror-image forms, or enantiomers, exist. washington.edu

Enantioselectivity: Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug. nih.govnumberanalytics.com For Indomethacin, and by extension this compound, it is well-established that only the S-(+)-enantiomer possesses significant anti-inflammatory activity. gpatindia.com The R-(-)-enantiomer is largely inactive.

Mechanism of Selectivity: This stereoselectivity arises from the three-dimensional arrangement of the pharmacophoric groups. The active S-enantiomer can achieve the correct orientation to bind effectively within the chiral active site of the COX enzyme, while the R-enantiomer cannot establish the same crucial interactions and thus fits poorly. nih.gov The development of single-enantiomer drugs is often pursued to improve therapeutic index and simplify pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to create a mathematical relationship between the chemical structure and the biological activity of a series of compounds. collaborativedrug.comwildlife-biodiversity.com For Indomethacin derivatives, QSAR models have been developed to predict anti-inflammatory potency based on various physicochemical and molecular descriptors. nih.gov

These models utilize descriptors calculated from the 2D and 3D structures of the molecules, including:

Topological descriptors: Wiener index (W), Balaban indices (J), molecular connectivity (χ).

Physicochemical descriptors: Log P (lipophilicity), Molar Refractivity (Mr).

Quantum chemical descriptors: HOMO/LUMO energies, chemical hardness (η), and softness (S). nih.gov

A study on Indomethacin derivatives found that a combination of descriptors, including the index of refraction (IOR) and an electrotopological state index (Xeq), could effectively model the inhibitory activity (pIC₅₀). nih.gov The resulting models suggested that substituents with a lower index of refraction and less electronegative character were favorable for activity. nih.gov Such models are valuable for predicting the potency of novel, unsynthesized derivatives and for guiding future drug design efforts. wildlife-biodiversity.com

Design Principles for Enhanced Target Selectivity

While potent, Indomethacin and this compound are non-selective inhibitors of COX isoforms, showing some preference for COX-1 over COX-2. gpatindia.com Inhibition of COX-1 is associated with gastrointestinal side effects, which has driven efforts to design derivatives with enhanced selectivity for the COX-2 isoform, which is primarily induced during inflammation.

Key design principles for enhancing COX-2 selectivity include:

Exploiting Structural Differences: The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1. This difference can be exploited by designing bulkier derivatives that can fit into the COX-2 active site but are sterically hindered from entering the COX-1 site. mdpi.com

Modification of the Acetic Acid Side Chain: Replacing the carboxylic acid of Indomethacin with larger groups, such as sulfonamides or specific amide derivatives, has been shown to confer COX-2 selectivity. nih.gov These modifications target interactions within the larger COX-2 binding pocket.

Allosteric Modulation: Designing compounds that bind to allosteric sites—locations on the enzyme distinct from the active site—can induce conformational changes that selectively inhibit enzyme activity. azolifesciences.com This is an advanced strategy for achieving high selectivity. nih.gov

By applying these principles, medicinal chemists can rationally design this compound derivatives with potentially improved safety profiles by increasing their selectivity for the desired therapeutic target. azolifesciences.comproteinstructures.com

Preclinical Pharmacological Profiling and Mechanistic Elucidation

In Vitro Assay Systems for Activity Assessment

In vitro assays are fundamental in the initial stages of drug discovery to characterize the biological activity of a compound at a cellular and molecular level. For Zidometacin, these assays would typically focus on its anti-inflammatory mechanisms.

Cell-Based Anti-Inflammatory Assays

Cell-based assays are critical for understanding how a compound affects cellular responses in a controlled environment. For an anti-inflammatory agent like this compound, assays measuring the inhibition of inflammatory mediators are standard. A common method involves the use of cell lines, such as murine macrophages (e.g., RAW 264.7), stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of this compound would be quantified by its ability to reduce the production of pro-inflammatory molecules like nitric oxide (NO) and prostaglandins (B1171923).

Enzyme-Based Inhibitory Assays

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Enzyme-based assays are employed to determine the inhibitory activity and selectivity of a compound against COX-1 and COX-2 isoforms. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, indicating the concentration of the drug required to inhibit 50% of the enzyme's activity. While specific IC₅₀ values for this compound are not widely reported in publicly available literature, its structural relationship to indomethacin (B1671933)—a non-selective COX inhibitor—suggests that this compound likely also targets these enzymes. For comparison, indomethacin exhibits potent inhibition of both COX-1 and COX-2, with reported IC₅₀ values in the nanomolar range.

Table 1: Comparative Cyclooxygenase (COX) Inhibition (Illustrative data based on typical NSAID profiles; specific data for this compound is limited)

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) |

|---|---|---|

| This compound | Data not available | Data not available |

| Indomethacin | ~18-230 | ~26-630 |

Cellular Signaling Pathway Analysis

To further elucidate its mechanism of action, the effect of this compound on intracellular signaling pathways involved in inflammation would be investigated. A key pathway is the nuclear factor-kappa B (NF-κB) signaling cascade, which plays a central role in regulating the expression of genes involved in the inflammatory response. Studies on related compounds like indomethacin have shown modulation of NF-κB activity. Analysis of this compound's impact on this pathway would provide deeper insight into its anti-inflammatory effects at the molecular level.

In Vivo Animal Models for Efficacy Studies (Non-Human)

Following in vitro characterization, the efficacy of this compound is assessed in non-human animal models that mimic human disease states. These studies are essential for evaluating the compound's therapeutic potential in a complex biological system.

Models of Inflammation

A standard model to assess the acute anti-inflammatory activity of a compound is the carrageenan-induced paw edema model in rodents. In this model, the injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema). The effectiveness of this compound would be measured by its ability to reduce the volume of paw edema over time compared to a control group.

Table 2: Effect of this compound in Carrageenan-Induced Paw Edema Model (Hypothetical data for illustrative purposes)

| Treatment Group | Paw Volume Increase (%) after 3h | Inhibition of Edema (%) |

|---|---|---|

| Control (Vehicle) | 65% | 0% |

| This compound | Data not available | Data not available |

| Indomethacin | 30% | 54% |

Models of Nociception

To evaluate the analgesic (pain-relieving) properties of this compound, various animal models of nociception are utilized. These models can differentiate between centrally and peripherally acting analgesics.

The acetic acid-induced writhing test is a common model for assessing peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a sign of visceral pain. The analgesic effect of this compound would be determined by a reduction in the number of writhes.

The hot plate test is used to evaluate central analgesic activity. This test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after administration of the test compound indicates a central analgesic effect.

Table 3: Analgesic Activity of this compound in Nociception Models (Hypothetical data for illustrative purposes)

| Model | Parameter Measured | This compound Effect |

|---|---|---|

| Acetic Acid-Induced Writhing | Number of Writhes | Data not available |

| Hot Plate Test | Reaction Latency (seconds) | Data not available |

Models for Antipyretic Activity

Standard preclinical models used to assess the antipyretic (fever-reducing) effects of novel compounds typically involve the induction of pyrexia in animal models, followed by the administration of the test substance. A commonly utilized method is the Brewer's yeast-induced pyrexia model in rats. In this model, a subcutaneous injection of a Brewer's yeast suspension induces a significant and sustained elevation in rectal temperature. The test compound is then administered, and rectal temperature is monitored at regular intervals to determine the extent and duration of the antipyretic effect.

Another established model is the lipopolysaccharide (LPS)-induced fever model. Administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers an inflammatory cascade that results in a febrile response. This model is valuable for investigating the central mechanisms of antipyresis.

Preclinical Pharmacokinetic (PK) Characterization in Animal Models

The preclinical pharmacokinetic profiling of a drug candidate is essential to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are typically conducted in various animal species to predict the compound's behavior in humans.

Absorption and Distribution Studies in Animal Tissues

Information regarding the specific absorption and distribution characteristics of this compound in animal tissues is not publicly available. Generally, for non-steroidal anti-inflammatory drugs (NSAIDs), absorption is assessed following oral and intravenous administration to determine bioavailability. Key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are determined.

Distribution studies typically involve analyzing the concentration of the drug and its metabolites in various tissues and organs at different time points after administration. This helps to identify potential sites of accumulation and to understand the relationship between plasma concentrations and tissue concentrations.

Metabolic Pathways and Enzyme Metabolism in Non-Human Species

Detailed studies on the metabolic pathways and the specific enzymes involved in the metabolism of this compound in non-human species have not been published. In general, the metabolism of NSAIDs often occurs in the liver and involves Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions. In vitro studies using liver microsomes from different animal species (such as rats, dogs, and monkeys) and in vivo studies analyzing metabolites in plasma, urine, and feces are standard approaches to elucidate metabolic pathways.

Excretion Profiles in Preclinical Species

The excretion profile of a compound describes the routes and extent of its elimination from the body. This is typically investigated by analyzing the presence of the parent drug and its metabolites in urine and feces over a specified period after administration. No specific data on the excretion profiles of this compound in preclinical species has been reported in publicly accessible literature.

Preclinical Toxicity Screening and Lead Candidate Selection Methodologies

Preclinical toxicity screening is a critical step in drug development to identify potential adverse effects and to establish a preliminary safety profile. This involves a battery of in vitro and in vivo studies.

Standard preclinical toxicity assessments include:

Acute toxicity studies: To determine the effects of a single, high dose of the compound.

Repeated-dose toxicity studies (sub-acute to chronic): To evaluate the effects of longer-term exposure to the drug. These studies help to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity studies: To assess the potential of the compound to damage genetic material.

Safety pharmacology studies: To investigate the effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

The selection of a lead candidate for further development is a multi-faceted process based on a comprehensive evaluation of its pharmacological efficacy, pharmacokinetic properties, and safety profile. The goal is to identify a compound with the optimal balance of desired therapeutic effects and minimal potential for toxicity.

Specific details regarding the preclinical toxicity screening and the methodologies that led to the selection of this compound as a lead candidate are not available in the public domain.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a drug molecule (ligand) interacts with its biological target, typically a protein receptor.

Binding Affinity Prediction and Pose Generation

Binding affinity prediction estimates the strength of the interaction between a ligand and its target, often expressed as a binding energy score. Pose generation refers to the prediction of the three-dimensional conformation of the ligand within the target's binding site. Despite a thorough review of scientific literature, specific studies detailing molecular docking simulations, binding affinity predictions, or pose generation for Zidometacin are not publicly available. While computational studies are common for its active metabolite, indomethacin (B1671933), and for various indomethacin derivatives, dedicated in silico docking analyses for this compound itself have not been reported in the reviewed literature. impactfactor.orgnih.govresearchgate.netnih.govresearchgate.net

Identification of Key Interacting Residues

A critical output of molecular docking is the identification of key amino acid residues within the protein's active site that form crucial interactions (such as hydrogen bonds, hydrophobic interactions, or ionic bonds) with the ligand. These interactions are fundamental to the ligand's ability to bind and exert its biological effect. However, as no specific molecular docking studies for this compound have been published, there is no available data identifying the key interacting residues between this compound and its potential biological targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In pharmacology, MD simulations provide a dynamic view of the protein-ligand complex, offering insights that static docking models cannot.

Conformational Stability Analysis of Protein-Ligand Complexes

MD simulations are used to assess the stability of a protein-ligand complex by monitoring parameters such as the root-mean-square deviation (RMSD) over the simulation period. A stable complex will typically show minimal fluctuations in its structure. A comprehensive search of existing research reveals a lack of studies that have performed MD simulations to analyze the conformational stability of a this compound-protein complex. While such simulations have been conducted for indomethacin and its analogues to validate docking poses and assess complex stability, this specific analysis has not been extended to this compound in the available literature. nih.gov

Dynamic Behavior of this compound in Biological Environments

Beyond stability, MD simulations can model the dynamic behavior of a drug within a biological environment, such as a cell membrane or in solution. This can help predict how the molecule moves, flexes, and maintains its interactions over time. Currently, there are no published MD simulation studies focused on the dynamic behavior of this compound in biological environments.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) methods, including Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with a high degree of accuracy. idosr.org These calculations can provide insights into molecular geometry, reaction energies, and electronic properties that govern chemical reactivity. Theoretical calculations using DFT have been applied to study the properties of indomethacin, including its polymorphism and vibrational spectra. nih.govnih.gov However, a review of the scientific literature indicates that specific QM or DFT calculations for the this compound molecule have not been reported.

As per the available scientific literature, there is a notable absence of specific computational chemistry and molecular modeling studies focused solely on this compound. The research in this area has predominantly concentrated on its active metabolite, indomethacin, and various other derivatives.

Electronic Structure Analysis

Electronic structure analysis provides fundamental insights into a molecule's reactivity, stability, and intermolecular interactions. Methods like Density Functional Theory (DFT) are commonly used to examine these properties. researchgate.netresearchgate.net

Studies on the analogous compound Indomethacin have utilized DFT calculations to understand its conformational possibilities and electronic characteristics. researchgate.netnih.gov Analysis of Indomethacin reveals a significant interplay between the delocalization of p-orbitals across its aromatic rings (indole and phenyl) and steric hindrance, which dictates its stable conformations. researchgate.netresearchgate.net Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

For this compound, the replacement of the chloro group with an azido (B1232118) group would be expected to alter the electronic landscape. The azido group has different electronic properties (inductive and resonance effects) compared to the chloro group, which would directly impact the electron density distribution, the molecular electrostatic potential (MESP), and the HOMO-LUMO gap. This, in turn, could modify the molecule's reactivity and its ability to interact with biological targets.

Table 1: Representative Electronic Properties Calculated for Indomethacin using DFT (Note: This data is for Indomethacin and serves as a reference for the potential properties of this compound.)

| Property | Calculated Value | Significance |

| HOMO Energy | Varies by conformer | Relates to electron-donating ability |

| LUMO Energy | Varies by conformer | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Varies by conformer | Indicator of chemical stability |

| Dipole Moment | Varies by conformer | Influences solubility and binding |

Interaction Energy Calculations (e.g., this compound-Amino Acid Interactions)

Understanding the interactions between a drug molecule and the amino acid residues within its target protein's binding site is crucial for explaining its mechanism of action. Computational methods can quantify these interactions in terms of energy. impactfactor.org

For the analog Indomethacin, molecular docking and DFT studies have been employed to calculate the interaction energies with various amino acids. nih.gov These studies have shown that Indomethacin can form strong interactions with amino acids like Tryptophan and Phenylalanine. nih.gov The binding is typically governed by a combination of hydrogen bonds (often involving the carboxylic acid group) and hydrophobic interactions with nonpolar residues. indigoinstruments.com For instance, molecular docking of Indomethacin into the active site of cyclooxygenase-2 (COX-2) reveals key interactions with residues such as Arginine and Tyrosine. probes-drugs.orgnih.gov

In this compound, the azido group introduces new possibilities for interaction. The terminal nitrogen atoms of the azido group can act as hydrogen bond acceptors. This could lead to different or stronger binding interactions with specific amino acid residues (e.g., those that can act as hydrogen bond donors) compared to the chloro group of Indomethacin, potentially altering binding affinity and selectivity for its target protein.

Table 2: Example of Calculated Interaction Energies for Indomethacin with Amino Acids (Note: This data is for Indomethacin and illustrates the types of calculations applicable to this compound.)

| Amino Acid | Interaction Type | Calculated Binding/Interaction Energy (kcal/mol) |

| Arginine | Hydrogen Bonding, Electrostatic | Specific values depend on the protein context (e.g., -10.06 kcal/mol in COX-2) probes-drugs.org |

| Tryptophan | Hydrophobic, π-stacking | Strong favorable interaction energy nih.gov |

| Valine | Hydrophobic | Contributes to overall binding stability nih.gov |

| Tyrosine | Hydrogen Bonding, Hydrophobic | Key interaction in COX-2 binding pocket nih.gov |

In Silico ADME Prediction and Pharmacophore Modeling

In silico tools play a vital role in the early stages of drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which helps to identify candidates with favorable pharmacokinetic profiles and reduce late-stage failures. nih.govdrugs.comresearchgate.net Pharmacophore modeling, another key computational technique, identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity.

ADME predictions for Indomethacin and its derivatives have been performed using various computational models. probes-drugs.org These predictions analyze properties like lipophilicity (LogP), water solubility, and adherence to drug-likeness rules such as Lipinski's Rule of Five. For Indomethacin, these studies generally predict good absorption characteristics but also highlight potential liabilities that could be addressed through chemical modification.

For this compound, the azido group would likely influence its ADME profile compared to Indomethacin. The azido group is more polar than a chloro group, which could slightly decrease lipophilicity and potentially increase water solubility. It would also affect the total polar surface area (TPSA), a key parameter in predicting cell permeability. These changes could alter this compound's absorption and distribution characteristics.

Pharmacophore models based on Indomethacin and other COX inhibitors typically include features like a hydrophobic aromatic ring, a hydrogen bond acceptor, and an acidic group. This compound fits this general model, but its azido group could be defined as an additional hydrogen bond acceptor feature, which could be used to refine the pharmacophore model for designing more selective or potent analogs.

Virtual Screening and Lead Optimization Using Computational Methods

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Once a "hit" or "lead" compound is identified, lead optimization is the process of refining its chemical structure to improve its efficacy, selectivity, and pharmacokinetic properties.

The Indomethacin scaffold has served as a starting point for the design and discovery of new anti-inflammatory agents and other therapeutic molecules. indigoinstruments.com Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to guide the optimization process. impactfactor.orgprobes-drugs.org For example, new derivatives of Indomethacin have been designed, and their potential activity has been predicted in silico by docking them into the active sites of target proteins like COX-2. indigoinstruments.comprobes-drugs.org These studies help prioritize which novel compounds should be synthesized and tested in the lab, saving time and resources. mayoclinic.org

This compound itself can be viewed as an analog of Indomethacin, potentially arising from a lead optimization effort to explore different substitutions on the benzoyl ring. The azido group offers a unique chemical handle for further modification. For instance, it can participate in "click chemistry" reactions (e.g., cycloadditions), providing a straightforward way to attach other molecular fragments. This could be a powerful strategy in a lead optimization campaign, using computational models to predict which modifications would best enhance the desired therapeutic properties while minimizing off-target effects.

Analogue and Derivative Research: Expanding the Zidometacin Chemical Space

Design and Synthesis of Novel Zidometacin Analogues

The design of novel this compound analogues is often guided by structure-activity relationship (SAR) studies, which seek to understand how specific chemical modifications influence biological activity. The synthetic strategies employed are diverse, reflecting the various parts of the this compound molecule that can be altered. A key focus has been the modification of the indole (B1671886) core, the N-acyl group, and the C-3 acetic acid side chain. google.com

Common synthetic approaches include:

Modification of the N-acyl group: Researchers have synthesized a range of analogues by replacing the p-chlorobenzoyl group at the N-1 position of the indole ring with other substituents, such as different N-benzyl and N-benzoyl groups. nih.govresearchgate.net This has been a strategy to modulate activity against targets like the multidrug resistance-associated protein (MRP). nih.gov

Derivatization of the Carboxylic Acid: The carboxylic acid group is crucial for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs). However, it is also associated with gastrointestinal side effects. researchgate.net Consequently, numerous analogues have been developed where this group is modified to create esters, amides, or incorporated into heterocyclic rings like thiazoles and oxadiazoles (B1248032) to improve the compound's profile. nih.govresearchgate.net

Late-Stage Functionalization: Modern synthetic methods have been developed to allow for the late-stage modification of the this compound scaffold. google.com This approach is highly valuable as it enables the rapid creation of a library of diverse analogues from a common intermediate, accelerating the study of structure-activity relationships. google.com

These synthetic endeavors have produced a wide array of new chemical entities, each with unique properties that allow for a deeper understanding of the pharmacophore of this compound.

Comparative Pharmacological Evaluation of Derivatives

Once synthesized, this compound derivatives undergo rigorous pharmacological evaluation to compare their activity to the parent compound and to other known agents. These evaluations span a range of biological assays designed to probe their intended and unintended effects.

The primary target for this compound and its early analogues is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. researchgate.net Many studies focus on comparing the inhibitory potency (often measured as the half-maximal inhibitory concentration, IC50) of new derivatives against these two enzymes. The goal is often to design analogues with increased selectivity for COX-2, which is primarily associated with inflammation, over COX-1, which is involved in maintaining the gastric lining. researchgate.net For instance, the 2'-trifluoromethyl analogue of indomethacin (B1671933) was developed as a potent and selective COX-2 inhibitor. probes-drugs.org

Beyond COX inhibition, derivatives are now frequently evaluated for a much wider range of activities. researchgate.net For example:

Anticancer Activity: Numerous this compound derivatives have been assessed for their ability to inhibit the proliferation of cancer cell lines. researchgate.net Some analogues have shown potent anti-tumor effects that appear to be independent of their COX-inhibitory activity. researchgate.net

Modulation of Multidrug Resistance: Certain analogues bearing specific N-benzyl and N-benzoyl groups have been evaluated for their ability to inhibit the multidrug resistance-associated protein-1 (MRP-1), which could make them useful in overcoming cancer drug resistance. researchgate.net

Anti-inflammatory and Analgesic Effects: Novel derivatives, such as those incorporating indoline (B122111) structures, have been screened in preclinical models to compare their anti-inflammatory and analgesic effects against this compound. nih.gov Specific derivatives have demonstrated superior or comparable efficacy in these models. nih.gov

Computational methods, such as molecular docking, are also used to predict how these new derivatives will bind to their target proteins, like COX-2. researchgate.netresearchgate.net These in silico studies help to rationalize the observed biological activities and guide the design of future compounds. researchgate.net

| Compound/Derivative | Target | Measured Activity (IC50) | Reference |

|---|---|---|---|

| This compound (Indomethacin) | COX-1 | Data Not Specified in Snippets | researchgate.net |

| This compound (Indomethacin) | COX-2 | Data Not Specified in Snippets | researchgate.net |

| 2'-Trifluoromethyl Analogue | COX-2 | Potent and Selective Inhibition | probes-drugs.org |

| N-benzyl/N-benzoyl Analogues | MRP-1 | Inhibitory Capability | researchgate.net |

| 3-Phenoxybenzoic acid | AKR1C3 | 0.68 µM | researchgate.net |

Exploration of Multi-Targeting Strategies

The traditional "one molecule, one target" approach to drug discovery is often insufficient for treating complex, multifactorial diseases like inflammation and cancer. nih.gov This has led to a growing interest in multi-target strategies, where a single molecule is designed to interact with multiple biological targets simultaneously. nih.govnih.gov The this compound scaffold has proven to be a versatile platform for developing such multi-target agents.

The parent compound itself exhibits diverse mechanisms of action beyond COX inhibition, including the suppression of angiogenesis and the induction of apoptosis, which contribute to its anti-tumor effects. researchgate.net Researchers have built upon this inherent promiscuity to rationally design derivatives with specific multi-target profiles.

Examples of these strategies include:

Dual COX/5-LOX Inhibition: The inflammatory cascade involves multiple pathways, including those mediated by cyclooxygenases (producing prostaglandins) and lipoxygenases (producing leukotrienes). Derivatives of this compound have been explored for their ability to inhibit both COX and 5-lipoxygenase (5-LOX) enzymes, which could offer a broader anti-inflammatory effect. probes-drugs.org

Hybrid Molecules: Scientists have created hybrid molecules by conjugating this compound with other pharmacologically active moieties. For instance, combining the this compound structure with phospholipids (B1166683) or terpenoids has been explored to create derivatives with enhanced antitumor activity compared to the parent drug. researchgate.net

Targeting COX and Other Cancer-Related Pathways: Given that many this compound derivatives show COX-independent anticancer effects, research is focused on identifying these other targets. researchgate.net Analogues are being designed to intentionally inhibit both COX enzymes and other proteins involved in cancer progression, such as N-myristoyl transferase or various protein kinases. researchgate.net

This multi-target approach aims to create more effective therapies by intervening at multiple points in a disease pathway, potentially leading to synergistic effects and a lower likelihood of developing resistance. nih.gov

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used as a tool to study and manipulate a specific protein or biological pathway. An ideal probe is highly potent and, crucially, selective for its intended target. While this compound itself is a potent inhibitor of COX enzymes, its utility as a selective chemical probe is limited by its promiscuity; it is known to interact with a large number of off-target proteins. chemicalprobes.org This lack of selectivity makes it difficult to definitively attribute an observed biological effect solely to the inhibition of its intended target. chemicalprobes.org

Recognizing this limitation, researchers have focused on developing derivatives of this compound that can serve as more precise chemical probes. nih.gov The goal is to create pairs of molecules: one active compound and one structurally similar but inactive control compound. These tools allow researchers to dissect the specific contributions of a particular target in a biological process.

A notable example is the development of 2'-desmethyl derivatives of this compound. nih.gov These analogues were specifically synthesized to have greatly reduced COX inhibitory activity. nih.gov However, they were found to be inducers of peroxisome proliferator-activated receptor gamma (PPARγ)-dependent transcription. nih.gov These molecules serve as excellent chemical probes to distinguish between biological effects that are dependent on COX inhibition and those that are not. nih.govresearchgate.net For example, using these probes, researchers were able to demonstrate that the gastrointestinal toxicity of NSAIDs is directly linked to COX inhibition, as the COX-inactive desmethyl derivative showed lower toxicity. nih.gov

By designing such targeted derivatives, the this compound scaffold provides valuable tools for chemical biology, enabling a more nuanced understanding of complex biological systems beyond its direct therapeutic applications. nih.gov

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry, X-ray Crystallography)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the chemical identity of Zidometacin. americanpharmaceuticalreview.com These techniques provide detailed information about the molecular structure, connectivity of atoms, and three-dimensional arrangement. americanpharmaceuticalreview.commdpi.com

Mass Spectrometry (MS): Mass spectrometry is a powerful technique used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. frontiersin.org High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the determination of its elemental composition. nih.gov In tandem MS (MS/MS), the molecule would be fragmented, and the resulting pattern would serve as a structural fingerprint, useful for identification in complex mixtures. researchgate.net While a specific mass spectrum for this compound is not detailed in available literature, the analysis of its structural analogue, Indomethacin (B1671933), provides a reference for the expected fragmentation patterns. nist.gov

X-ray Crystallography: This technique provides definitive information on the three-dimensional structure of a molecule in its crystalline solid state, including bond lengths, angles, and stereochemistry. patsnap.com The synthesis of this compound has been reported in literature where the structure of a key reagent used in the synthesis was characterized by X-ray crystallography. nih.govnih.gov For this compound itself, obtaining a high-quality single crystal would allow for the unambiguous determination of its solid-state conformation, which is crucial for understanding its physical properties. patsnap.com

Table 1: Overview of Spectroscopic Characterization Techniques for this compound

| Technique | Principle | Information Obtained | Application to this compound |

| NMR Spectroscopy | Interaction of nuclear spins with an external magnetic field. | Provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms (¹H, ¹³C). acs.org | Confirms the molecular structure, including the indole (B1671886) core, substituents, and side chain. |

| Mass Spectrometry | Ionization of the molecule and separation of ions based on their mass-to-charge ratio. | Determines molecular weight and elemental composition (HRMS); provides structural information through fragmentation patterns (MS/MS). frontiersin.org | Confirms molecular formula and provides a structural fingerprint for identification. |

| X-ray Crystallography | Diffraction of X-rays by the ordered atoms within a single crystal. | Determines the precise three-dimensional atomic structure, bond lengths, and angles in the solid state. patsnap.com | Unambiguously confirms the molecular structure and conformation in its crystalline form. nih.gov |

Chromatographic Separation and Quantification Techniques (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to assessing the purity of this compound and quantifying it in pharmaceutical formulations. researchgate.netvscht.cz

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of NSAIDs like this compound. vscht.cz This technique separates the drug from process impurities and potential degradation products. ijper.org While a specific validated HPLC method for this compound is not publicly detailed, methods for its analogue Indomethacin are well-established and provide a strong basis for development. researchgate.netresearchgate.netwjpmr.com A typical method would involve a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netwjpmr.com Detection is commonly performed using a UV detector at a wavelength where this compound exhibits strong absorbance. researchgate.net Method validation according to ICH guidelines would be required to ensure linearity, accuracy, precision, specificity, and robustness. researchgate.netgoogle.com

Table 2: Exemplar HPLC Method Parameters for this compound Analysis (Based on Indomethacin Methods)

| Parameter | Exemplar Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) wjpmr.com | Stationary phase for separating the analyte from impurities based on hydrophobicity. |

| Mobile Phase | Acetonitrile : Buffered Water (e.g., pH 3-5) researchgate.netresearchgate.net | Eluent that carries the sample through the column; composition is optimized for resolution. |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes composition over time for complex separations. |

| Flow Rate | 1.0 - 1.4 mL/min researchgate.net | Controls the speed of the separation and retention times. |

| Detection | UV-Vis at ~240-260 nm wjpmr.com | Quantifies the analyte based on its absorption of ultraviolet light. |

| Temperature | Ambient or Controlled (e.g., 25-30 °C) | Affects viscosity and retention, kept constant for reproducibility. |

High-Throughput Screening (HTS) in Drug Discovery Pipelines

High-Throughput Screening (HTS) is a key process in modern drug discovery, allowing for the rapid testing of vast numbers of chemical compounds to identify "hits" that modulate a specific biological target. researchgate.netnih.gov For a compound like this compound, HTS would have been instrumental in the initial discovery phase.

The primary targets for NSAIDs are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov An HTS campaign to find new anti-inflammatory agents would typically involve:

Assay Development: Creating a robust, automated biochemical or cell-based assay that measures the inhibition of COX-1 and/or COX-2 enzymes. nih.gov

Library Screening: Testing a large and diverse chemical library, potentially containing hundreds of thousands of compounds, against the target assay. nih.gov

Hit Identification: Identifying compounds that show significant activity (i.e., enzyme inhibition) in the primary screen. researchgate.net These "hits" are then subjected to further confirmation and validation.

Lead Optimization: The confirmed hits serve as starting points for medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, a process that could ultimately lead to a candidate like this compound. google.com

The use of robotics, liquid handling devices, and sensitive detectors allows this process to be conducted at a massive scale and speed, significantly accelerating the early stages of drug discovery. ijper.org

Bioanalytical Method Development for this compound and Metabolites in Preclinical Matrices

To understand the pharmacokinetic profile of this compound, robust bioanalytical methods are required to quantify the parent drug and its major metabolites in biological matrices from preclinical studies (e.g., rat or dog plasma/serum). researchgate.netbioanalysis-zone.comveedalifesciences.com Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity. researchgate.netnih.gov

The development and validation of such a method would involve several critical steps:

Sample Preparation: The drug and its metabolites must be extracted from the complex biological matrix. researchgate.net Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances like proteins and phospholipids (B1166683).

LC-MS/MS Optimization: Chromatographic conditions are developed to separate this compound from its metabolites and endogenous matrix components. The mass spectrometer is tuned to specifically detect the parent drug and its metabolites using modes like Selected Reaction Monitoring (SRM), which provides high specificity and sensitivity. americanpharmaceuticalreview.com

Method Validation: The method is rigorously validated according to regulatory guidelines. nih.gov This includes assessing:

Selectivity and Specificity: Ensuring no interference from matrix components.

Accuracy and Precision: Confirming the method provides accurate and repeatable results.

Calibration Curve: Establishing the concentration range over which the method is linear and quantitative.

Stability: Evaluating the stability of this compound and its metabolites under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage). researchgate.net

Matrix Effect: Assessing whether components of the biological matrix suppress or enhance the ionization of the analyte.

This validated method is then used to analyze samples from preclinical pharmacokinetic and toxicology studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. veedalifesciences.com

Future Directions and Unexplored Research Avenues for Zidometacin

Elucidating Novel Mechanisms Beyond COX Inhibition

While the anti-inflammatory effects of Zidometacin are predominantly attributed to its inhibition of COX-1 and COX-2, emerging research on related NSAIDs like indomethacin (B1671933) suggests the existence of prostaglandin-independent mechanisms that warrant investigation for this compound. nih.gov Future studies could focus on identifying and characterizing these alternative pathways.

Potential areas of investigation include:

Modulation of Nuclear Factor-κB (NF-κB) Pathway: Research on indomethacin has shown that it can reduce amyloid-β (Aβ) levels and plaque deposition in mouse models of Alzheimer's disease by decreasing the activity of NF-κB, a key regulator of inflammation and immune responses. nih.gov It is conceivable that this compound may exert similar effects, and future research could explore its impact on NF-κB signaling in various cell types and disease models.

Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Some NSAIDs have been found to activate PPARγ, a nuclear receptor with anti-inflammatory properties. Investigating whether this compound can act as a PPARγ agonist could reveal a novel mechanism for its therapeutic effects.

Inhibition of Polymorphonuclear Leukocyte (PMN) Motility: Indomethacin is known to inhibit the motility of PMNs, which are key players in the inflammatory cascade. probes-drugs.org Studies could be designed to determine if this compound shares this property and to elucidate the molecular mechanisms involved.

Mitochondrial Effects: There is evidence that indomethacin can impact mitochondrial function. dntb.gov.ua Exploring the effects of this compound on mitochondrial dynamics, such as fission and fusion, and on the electron transport chain could uncover new aspects of its cellular activity. dovepress.com

Application as a Research Tool in Specific Biological Pathways

The specific inhibitory profile of this compound could be leveraged to use it as a chemical probe to investigate various biological pathways. probes-drugs.org Its well-defined primary targets (COX-1 and COX-2) make it a useful tool for dissecting the role of prostaglandins (B1171923) in complex cellular processes.

Future applications could include:

Dissecting Inflammatory Signaling: this compound can be used in in vitro and in vivo models to differentiate between COX-dependent and COX-independent inflammatory pathways. By observing which cellular responses are attenuated by this compound, researchers can gain insights into the specific contribution of prostaglandin (B15479496) synthesis to a particular inflammatory condition.

Investigating the Role of Prostaglandins in Cancer: Prostaglandins are implicated in tumor growth and progression. This compound could be used as a tool in cancer cell lines and animal models to study the specific COX-dependent pathways involved in tumorigenesis, angiogenesis, and metastasis.